molecular formula C17H19ClN2O B126116 1-(4-Benzyloxy-3-chlorophenyl)piperazine CAS No. 800371-67-9

1-(4-Benzyloxy-3-chlorophenyl)piperazine

Cat. No. B126116
M. Wt: 302.8 g/mol
InChI Key: GMWFVNNUKZUKHT-UHFFFAOYSA-N
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Description

“1-(4-Benzyloxy-3-chlorophenyl)piperazine” (1-BOCP) is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It has a molecular formula of C17H19ClN2O and a molecular weight of 302.8 .


Molecular Structure Analysis

The molecular structure of “1-(4-Benzyloxy-3-chlorophenyl)piperazine” consists of a piperazine ring with a 4-benzyloxy-3-chlorophenyl group attached . The molecular formula is C17H19ClN2O, indicating that it contains 17 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Benzyloxy-3-chlorophenyl)piperazine” include a molecular formula of C17H19ClN2O and a molecular weight of 302.8 .

Scientific Research Applications

Metabolic Pathways and Pharmacological Actions

Arylpiperazine derivatives, including compounds structurally related to "1-(4-Benzyloxy-3-chlorophenyl)piperazine," have been investigated for their metabolic pathways and pharmacological actions. These derivatives are noted for their clinical application in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have diverse effects on serotonin receptors and other neurotransmitter systems, underscoring their pharmacological significance (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine and its analogues have demonstrated potent anti-mycobacterial activity, with significant action against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing new anti-TB molecules, offering a foundation for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives have been reviewed for their therapeutic uses across various conditions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Modifications to the piperazine nucleus can significantly influence the medicinal potential of these molecules, indicating the flexibility of piperazine as a building block in drug discovery. This diversity underscores the broad potential of piperazine-based molecules in treating multiple diseases (Rathi et al., 2016).

Novel Opioid-like Compounds

Studies on novel psychoactive substances, including piperazine derivatives, have explored their availability, use, and effects, providing insight into their opioid-like properties and potential risks. These investigations emphasize the importance of understanding new compounds' pharmacological profiles and associated health risks (Siddiqi et al., 2015).

Development of New TB Treatment

Macozinone, a piperazine-benzothiazinone derivative, represents a promising advance in tuberculosis (TB) treatment. It targets decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of essential components of the Mycobacterium tuberculosis cell wall. The ongoing clinical studies highlight the potential of macozinone in enhancing TB treatment regimens (Makarov & Mikušová, 2020).

Safety And Hazards

The safety data sheet for a related compound, “1-(4-Chlorobenzyl)piperazine”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1-(3-chloro-4-phenylmethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-16-12-15(20-10-8-19-9-11-20)6-7-17(16)21-13-14-4-2-1-3-5-14/h1-7,12,19H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWFVNNUKZUKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630647
Record name 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzyloxy-3-chlorophenyl)piperazine

CAS RN

800371-67-9
Record name 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Production Example 9 was repeated except that 5-bromo-2-methoxytoluene and 1-(2-phenethyl)piperazine were replaced with 1-benzyloxy-4-bromo-2-chlorobenzene (7.138 g) and piperazine (12.404 g), respectively. Thus obtained crude product was purified on silica gel column chromatography (eluent, chloroform: methanol=5:2) to provide 1-(4-benzyloxy-3-chlorophenyl)piperazine (4.739 g).
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Synthesis routes and methods II

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Synthesis routes and methods III

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